AChE Inhibitory Potency of Territrem B Compared with Arisugacin B and Arisugacin A on Human Erythrocyte AChE
Territrem B achieves an IC50 of 8 nM against human erythrocyte AChE under identical in vitro assay conditions alongside its closest meroterpenoid congeners. This places territrem B at an intermediate potency position between arisugacin A (IC50 = 1 nM), the most potent member of the class, and arisugacin B (IC50 = 26 nM), which is approximately 3.25-fold less potent than territrem B. This head-to-head data set enables researchers to select territrem B when potency in the low single-digit nanomolar range is desired without the extreme potency (and potentially narrower experimental window) of arisugacin A .
| Evidence Dimension | AChE inhibitory potency (IC50) on human erythrocyte AChE |
|---|---|
| Target Compound Data | Territrem B IC50 = 8 nM |
| Comparator Or Baseline | Arisugacin A IC50 = 1 nM; Arisugacin B IC50 = 26 nM |
| Quantified Difference | Territrem B is 3.25-fold more potent than arisugacin B; arisugacin A is 8-fold more potent than territrem B |
| Conditions | In vitro AChE inhibition assay using human erythrocyte AChE; compounds tested in parallel under identical conditions |
Why This Matters
This direct comparison across three closely related meroterpenoids enables informed procurement when experimental design requires a specific potency tier: arisugacin A for maximal inhibition, territrem B for potent yet not maximally saturating inhibition, and arisugacin B as a lower-potency class-matched control.
